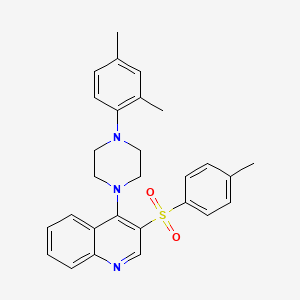

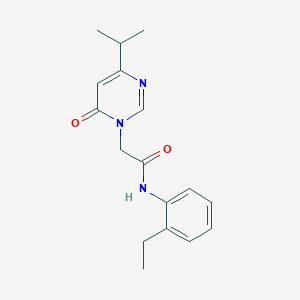

4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-3-tosylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

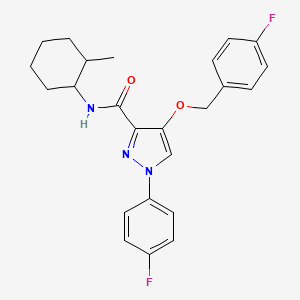

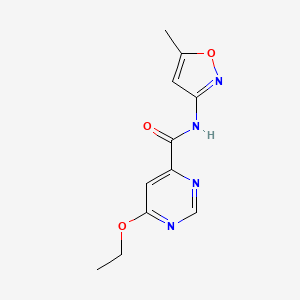

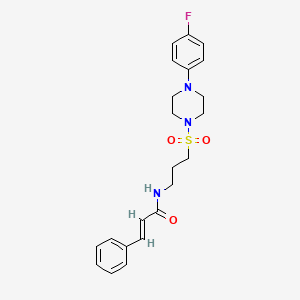

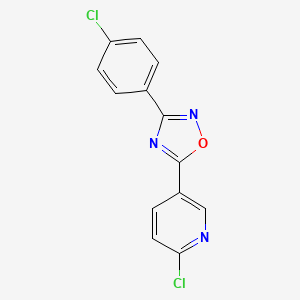

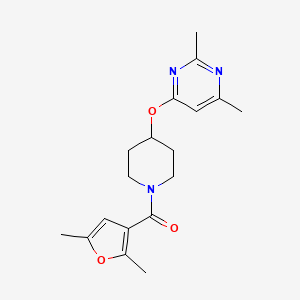

The compound “4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The 2,4-dimethylphenyl group is a type of aromatic ring, which is often involved in pi stacking interactions in molecular structures .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially form hydrogen bonds with other molecules, and the aromatic rings could participate in pi stacking interactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The piperazine ring is known to participate in various reactions, including those involving its nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the piperazine ring and the aromatic rings, as well as any functional groups attached to these rings .Aplicaciones Científicas De Investigación

Antibacterial Properties

- A study by Miyamoto et al. (1990) on the synthesis and structure-activity relationships of quinolones, including compounds with piperazine substituents, highlighted their potent antibacterial properties. Sparfloxacin, a compound from this class, was identified for its superior in vitro and in vivo potency, indicating the relevance of such structures in developing antibacterial agents (Miyamoto et al., 1990).

Luminescent Properties and Photo-induced Electron Transfer

- Gan et al. (2003) investigated novel piperazine substituted naphthalimide model compounds for their luminescent properties and photo-induced electron transfer. Their findings revealed potential applications in pH probes and fluorescence spectroscopy, which could be relevant for chemical analysis and biological imaging (Gan et al., 2003).

Antiviral Study

- Research by Selvakumar et al. (2018) on tetrahydroquinazolin and morpholine derivatives showed significant antiviral activity against an avian paramyxo virus. This study illustrates the potential of such compounds in antiviral drug development, highlighting the importance of structural modifications for enhancing biological activity (Selvakumar et al., 2018).

Anticancer Activities

- Solomon et al. (2019) explored 4-aminoquinoline derivatives for their anticancer activities. They identified compounds that were effective against a wide range of cancers, with some showing preferential toxicity towards cancer cells over non-cancer cells. This research demonstrates the potential of quinoline and piperazine derivatives as leads in cancer therapy (Solomon et al., 2019).

Antimicrobial and Anticancer Potentials

- Mehta et al. (2019) synthesized quinazolin-3(4H)-yl acetamide derivatives and evaluated their antimicrobial and anticancer activities. Their findings revealed significant activities, pointing towards the utility of these compounds in developing new therapeutic agents (Mehta et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2S/c1-20-8-11-23(12-9-20)34(32,33)27-19-29-25-7-5-4-6-24(25)28(27)31-16-14-30(15-17-31)26-13-10-21(2)18-22(26)3/h4-13,18-19H,14-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJDSGQUJYFISW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=C(C=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-3-tosylquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2598128.png)

![4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2598137.png)

![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2598146.png)